1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique structure that combines bromophenyl, chloropyridinyl, and dihydrochromeno-pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The process begins with the preparation of the bromophenyl and chloropyridinyl intermediates, followed by their coupling with the chromeno-pyrrole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This compound shares the bromophenyl group and exhibits similar biological activities.
N-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: Another compound with a bromophenyl group, used in medicinal chemistry.
Uniqueness
1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C22H12BrClN2O3 |
---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
1-(4-bromophenyl)-7-chloro-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H12BrClN2O3/c23-13-6-4-12(5-7-13)19-18-20(27)15-11-14(24)8-9-16(15)29-21(18)22(28)26(19)17-3-1-2-10-25-17/h1-11,19H |
InChI Key |
ZTGKZDQTISHYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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